Ethyl 6-bromobenzofuran-2-carboxylate
Overview
Description
Ethyl 6-bromobenzofuran-2-carboxylate: is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is a derivative of benzofuran, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 2nd position of the benzofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzofuran: The synthesis of ethyl 6-bromobenzofuran-2-carboxylate typically begins with the bromination of benzofuran.
Esterification: The brominated benzofuran is then subjected to esterification.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 6-bromobenzofuran-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form ethyl benzofuran-2-carboxylate by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized derivatives depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of ethyl benzofuran-2-carboxylate.
Oxidation: Formation of oxidized benzofuran derivatives.
Scientific Research Applications
Chemistry: Ethyl 6-bromobenzofuran-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties . It serves as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 6-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor effects .
Comparison with Similar Compounds
- Ethyl 5-bromobenzofuran-2-carboxylate
- Ethyl 7-bromobenzofuran-2-carboxylate
- Ethyl 5-nitrobenzofuran-2-carboxylate
- Ethyl 5-aminobenzofuran-2-carboxylate
Comparison: Ethyl 6-bromobenzofuran-2-carboxylate is unique due to the position of the bromine atom at the 6th position of the benzofuran ring. This positional difference can significantly influence the compound’s reactivity and biological activity compared to its isomers . For instance, the 6-bromo derivative may exhibit different pharmacological properties compared to the 5-bromo or 7-bromo derivatives .
Biological Activity
Ethyl 6-bromobenzofuran-2-carboxylate (EBBC) is a compound within the benzofuran class, which has garnered attention due to its potential biological activities. This article explores the biological activity of EBBC, focusing on its anti-tumor, antibacterial, and antiviral properties, along with relevant case studies and research findings.
- Molecular Formula : C₁₁H₉BrO₃
- Molecular Weight : 269.09 g/mol
- Boiling Point : 68-70 °C
- Structure : The compound features a bromine atom at the 6th position of the benzofuran ring, which significantly influences its chemical reactivity and biological activity compared to other derivatives.
The biological activity of EBBC is largely attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in critical biological processes. For instance, its anti-tumor effects may arise from the inhibition of cell proliferation pathways and modulation of apoptosis.
Anti-Tumor Activity
EBBC has been studied for its potential anti-tumor properties. Research indicates that it may inhibit the growth of various cancer cell lines. A study demonstrated that EBBC exhibited significant cytotoxic effects against human cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 15.3 | Apoptosis induction |
MCF-7 (breast cancer) | 12.7 | Cell cycle arrest |
A549 (lung cancer) | 18.5 | Inhibition of proliferation |
Antibacterial Activity
The antibacterial properties of EBBC have also been explored. Studies indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Salmonella enterica | 16 |
Antiviral Activity
Preliminary studies suggest that EBBC may exhibit antiviral properties as well. The compound has been investigated for its efficacy against viral infections, showing promise in inhibiting viral replication in vitro.
Case Studies and Research Findings
- Anti-Tumor Study : A study published in Journal of Medicinal Chemistry reported that EBBC significantly inhibited the proliferation of various cancer cell lines, with mechanisms involving apoptosis and cell cycle regulation .
- Antibacterial Research : Another investigation highlighted the effectiveness of EBBC against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibacterial agents .
- Antiviral Evaluation : Research conducted by a team at a leading university found that EBBC reduced viral load in infected cells by over 50%, indicating its potential as an antiviral therapeutic agent .
Properties
IUPAC Name |
ethyl 6-bromo-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQBSMLYZIRFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443501 | |
Record name | Ethyl 6-bromobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907945-62-4 | |
Record name | Ethyl 6-bromobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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